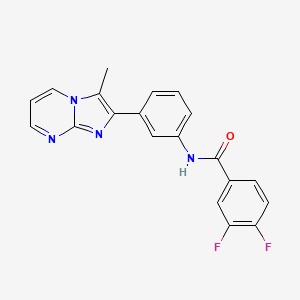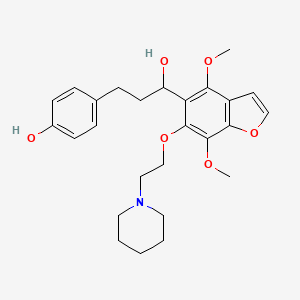
Negletein
Overview
Description
Mechanism of Action
Target of Action
Negletein, a flavonoid compound, primarily targets TNF-α and IL-1β , which are key players in the inflammatory response . It also interacts with amyloid precursor protein (APP) , a protein involved in Alzheimer’s disease .
Mode of Action
This compound exhibits its anti-inflammatory activity by inhibiting TNF-α and IL-1β . It also acts as a neuroprotectant, enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . In the context of Alzheimer’s disease, this compound prevents the effects of ferric ammonium citrate on APP metabolism in SHSY5Y cells .
Biochemical Pathways
This compound affects the biochemical pathways involving TNF-α, IL-1β, and APP. It inhibits the iron-dependent formation of reactive oxygen species (ROS) and blocks the iron-induced oligomerization of amyloid beta 42 in vitro . This suggests that this compound may play a role in the oxidative stress pathway and the amyloid beta-metabolism pathway.
Pharmacokinetics
It is known that this compound is a chelator for iron , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
This compound’s inhibition of TNF-α and IL-1β results in promising anti-inflammatory activity . Its interaction with APP leads to a decrease in amyloid beta 42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease . Additionally, this compound enhances the action of nerve growth factor, leading to neurite outgrowth in PC12 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of iron can enhance this compound’s effects on APP metabolism . The exact influence of other environmental factors on this compound’s action, efficacy, and stability is still under investigation.
Biochemical Analysis
Biochemical Properties
Negletein interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells . This compound also shows promising anti-inflammatory activity via inhibition of TNF-α and IL-1β, with IC50 values of 16.4 and 10.8 μM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . It also exhibits anti-inflammatory activity by inhibiting TNF-α and IL-1β .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It enhances the action of nerve growth factor, induces neurite outgrowth in PC12 cells, and shows anti-inflammatory activity via inhibition of TNF-α and IL-1β
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is synthesized from baicalin in a biotransformation pathway developed in engineered strains . The precursor baicalin is hydrolyzed by a β-glucuronidase to form the intermediate baicalein, then O-methyltransferases utilize this intermediate to synthesize this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Negletein can be synthesized from baicalin, a naturally abundant and inexpensive precursor . One efficient method involves a two-step, one-pot sequence where baicalin is esterified using concentrated sulfuric acid in methanol, followed by treatment with excess sodium borohydride . Another approach utilizes a biotransformation pathway in engineered strains of Escherichia coli, where baicalin is hydrolyzed by β-glucuronidase to form baicalein, which is then methylated by O-methyltransferases to produce this compound .
Industrial Production Methods
The biotransformation method mentioned above is particularly promising for industrial production due to its efficiency and use of low-cost substrates . By optimizing culture conditions and regulating intercellular synthesis of S-adenosyl methionine, the titers of this compound can be significantly increased, making it feasible for mass production .
Chemical Reactions Analysis
Negletein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . Major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoids, and substituted flavonoids .
Scientific Research Applications
Negletein has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Acts as a neuroprotectant and enhances the action of nerve growth factors.
Medicine: Exhibits anti-inflammatory activity by inhibiting tumor necrosis factor-alpha and interleukin-1 beta.
Comparison with Similar Compounds
Negletein is similar to other flavonoids such as oroxylin A and wogonin . it is unique due to its specific pharmacological activities and higher potency in certain applications. For example, this compound has shown superior neuroprotective effects compared to oroxylin A .
List of Similar Compounds
- Oroxylin A
- Wogonin
- Baicalein
- Chrysin
This compound stands out due to its combination of anti-inflammatory, neuroprotective, and anticancer properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-8-12-14(16(19)15(13)18)10(17)7-11(21-12)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHLHHDJRXJGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183736 | |
| Record name | Negletein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29550-13-8 | |
| Record name | Negletein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029550138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Negletein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)






